molecular formula C23H18FN5O3 B2918541 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922048-14-4

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2918541
CAS RN: 922048-14-4
M. Wt: 431.427
InChI Key: DKQNPKVKYJWSDR-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, such as antimicrobial, antiviral, antitumor, and antifibrotic effects .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Research on related pyrazolo[3,4-d]pyrimidine derivatives has shown promising antimicrobial activity. For instance, derivatives have been explored for their efficacy against Mycobacterium tuberculosis, showcasing the potential of these compounds in the treatment of tuberculosis. The compounds were designed and synthesized, focusing on inhibiting the GyrB ATPase activity, which is crucial for bacterial DNA gyrase function. These efforts underline the significance of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimycobacterial agents (Jeankumar et al., 2013) (Reddy et al., 2014).

Synthesis of Novel Heterocyclic Compounds

The compound's structural framework has been utilized in synthesizing diverse heterocyclic compounds with potential biological activities. This includes the development of novel series integrating various moieties such as quinoline, pyrazole, and benzofuran, which have been evaluated for antimicrobial activities. Such research underscores the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry for generating new therapeutic agents (Idrees et al., 2020).

Anticancer and Antitumor Activity

Compounds based on the pyrazolo[3,4-d]pyrimidine core have been investigated for their anticancer properties. Studies have demonstrated the cytotoxic activity of these derivatives against various cancer cell lines, offering insights into their potential as cancer therapeutics. The exploration of structure-activity relationships has been pivotal in understanding the pharmacophore requirements for anticancer activity (Hassan et al., 2015).

Antiviral Activity

Research into the antiviral applications of pyrazolo[3,4-d]pyrimidine derivatives has revealed their efficacy against specific viruses, including the avian influenza virus. The synthesis of novel derivatives and their subsequent evaluation for antiviral activity highlight the potential of these compounds in contributing to the treatment of viral infections (Hebishy et al., 2020).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other known compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its intended target in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .

properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3/c24-17-6-3-4-15(10-17)13-28-14-26-21-18(23(28)31)12-27-29(21)9-8-25-22(30)20-11-16-5-1-2-7-19(16)32-20/h1-7,10-12,14H,8-9,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQNPKVKYJWSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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